- Density functional theory molecular modeling, chemical synthesis, and antimicrobial behaviour of selected benzimidazole derivativesJournal of Molecular Structure, 2017, 1130, 463-471,
Cas no 939-70-8 (2-Acetylbenzimidazole)

2-Acetylbenzimidazole structure
Produktname:2-Acetylbenzimidazole
2-Acetylbenzimidazole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(1H-Benzo[d]imidazol-2-yl)ethanone
- 1-(1H-Benzoimidazol-2-yl)ethanone
- 1-(1H-BENZOIMIDAZOL-2-YL)-ETHANONE
- 2-Acetylbenzimidazole
- 1-(1H-benzimidazol-2-yl)ethanone(SALTDATA: FREE)
- 1-(1H-benzimidazol-2-yl)ethanone
- 2-acetyl benzimidazole
- Ethanone, 1-(1H-benzimidazol-2-yl)-
- 1-(1H-1,3-Benzodiazol-2-Yl)Ethan-1-One
- 1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone
- PubChem9409
- 2-acetylbenzoimidazole
- PubChem7586
- Fuberidazole metabolite
- zlchem 1105
- 2-acetylbenzo[d]imidazole
- M11 2-Acetylbenzimidazole
- 2-Acetyl-1H
- 1-(1H-Benzimidazol-2-yl)ethanone (ACI)
- Ketone, 2-benzimidazolyl methyl (7CI, 8CI)
- 1-(1H-Benzimidazol-2-yl)ethan-1-one
- 2-Acetyl-1H-benzimidazole
- 2-Benzimidazolyl methyl ketone
- 12P-660
- CS-W023047
- UYFMRVDIXXOWLR-UHFFFAOYSA-N
- AKOS000275482
- Q-101101
- EN300-13259
- InChI=1/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11
- STK803098
- EU-0063375
- NS00067465
- DTXSID90239867
- 939-70-8
- I10097
- ALBB-020352
- MFCD00159994
- 2-acetylbenzimidazole, AldrichCPR
- SY081619
- SCHEMBL1132610
- AE-848/01427028
- Z90124730
- F2101-0111
- DB-057456
- 1-(1H-1,3-benzodiazol-2-yl)ethanone
- DB-020321
-
- MDL: MFCD00159994
- Inchi: 1S/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11)
- InChI-Schlüssel: UYFMRVDIXXOWLR-UHFFFAOYSA-N
- Lächelt: O=C(C)C1NC2C(=CC=CC=2)N=1
Berechnete Eigenschaften
- Genaue Masse: 160.06400
- Monoisotopenmasse: 160.064
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 193
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 45.8
- Oberflächenladung: 0
- Tautomerzahl: 7
- XLogP3: 1.3
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.265
- Siedepunkt: 347.4°C at 760 mmHg
- Flammpunkt: 167.988 °C
- Brechungsindex: 1.658
- PSA: 45.75000
- LogP: 1.76550
- Löslichkeit: Nicht bestimmt
2-Acetylbenzimidazole Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:IRRITANT
- Lagerzustand:Sealed in dry,Room Temperature
2-Acetylbenzimidazole Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
2-Acetylbenzimidazole Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H45880-100mg |
2-Acetylbenzimidazole |
939-70-8 | 96% | 100mg |
¥85.0 | 2022-04-28 | |
eNovation Chemicals LLC | K15666-2g |
1-(1H-benzo[d]imidazol-2-yl)ethanone |
939-70-8 | 97% | 2g |
$490 | 2024-05-24 | |
Enamine | EN300-13259-0.05g |
1-(1H-1,3-benzodiazol-2-yl)ethan-1-one |
939-70-8 | 95% | 0.05g |
$19.0 | 2023-04-28 | |
abcr | AB216134-5 g |
1-(1H-Benzimidazol-2-yl)ethanone, 95%; . |
939-70-8 | 95% | 5g |
€377.10 | 2023-02-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H195957-1g |
2-Acetylbenzimidazole |
939-70-8 | 96% | 1g |
¥199.90 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW657-200mg |
2-Acetylbenzimidazole |
939-70-8 | 96% | 200mg |
137.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW657-5g |
2-Acetylbenzimidazole |
939-70-8 | 96% | 5g |
1639.0CNY | 2021-07-12 | |
Ambeed | A307673-5g |
1-(1H-Benzo[d]imidazol-2-yl)ethanone |
939-70-8 | 96% | 5g |
$98.0 | 2025-03-18 | |
Alichem | A069004443-100g |
1-(1H-Benzo[d]imidazol-2-yl)ethanone |
939-70-8 | 96% | 100g |
$1603.80 | 2023-08-31 | |
Apollo Scientific | OR32334-1g |
1-(1H-1,3-Benzodiazol-2-yl)ethan-1-one |
939-70-8 | 95% | 1g |
£62.00 | 2025-02-20 |
2-Acetylbenzimidazole Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Potassium dichromate Solvents: Acetic acid
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetic acid ; rt; 2 h, reflux
Referenz
- Synthesis, spectral studies and biological evaluation of some newer benzimidazole and benzthiazole derivativesInternational Journal of Pharmaceutical Chemistry Research, 2013, 2(2), 20-27,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ; < 40 °C; 1.5 h, 35 °C
Referenz
- Process for producing thiabendazole, China, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Tempo , Sodium hypochlorite , Potassium bromide Solvents: Acetonitrile , Water ; 15 - 20 min, 10 - 15 °C; 30 min, 15 °C
Referenz
- Synthesis and biological evaluation of novel synthetic chalcone derivatives as anti-tumor agents targeting Cat L and Cat KBioorganic & Medicinal Chemistry, 2018, 26(1), 8-16,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Water ; 10 min, 50 °C
Referenz
- Method for synthesizing benzimidazole compounds by using benzamidine compound in water phase by microwave method, China, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride ; 2 h, reflux
Referenz
- Synthesis and in-vitro antibacterial activity of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide and it's derivativesAsian Journal of Research in Chemistry and Pharmaceutical Sciences, 2022, 10(1), 25-34,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride ; 2 h, reflux
Referenz
- Synthesis and in-vitro anti-bacterial activity of "3-(2-[1Hbenzimidazole-2-yl)-2-oxethyl]phenyl)acetic acid and its derivatives"Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2022, 10(1), 35-44,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Heptane ; 2 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
Referenz
- Why are benzimidazoles efficiently acylated with esters? Identification of a tetrahedral hemiacetal alkoxide intermediateTetrahedron Letters, 2005, 46(30), 5081-5084,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Potassium dichromate Solvents: Acetic acid ; rt
Referenz
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complexARKIVOC (Gainesville, 2009, (13), 324-341,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Acetone , Water ; < 40 °C; 1.5 h, 35 °C
Referenz
- Process for preparation of thiabendazole, China, , ,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium tungstate dihydrate Solvents: Dimethylformamide , Water ; 1 h, rt → 90 °C; 1 h, 90 - 105 °C; 3 h, 100 - 110 °C
Referenz
- Method for preparing Thiabendazole intermediate by applying hydrogen peroxide as oxidant, China, , ,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Alumina (Neutral) , Permanganic acid (HMnO4), potassium salt (1:1) (Alumina-supported) ; 7 min, rt
Referenz
- Solid phase synthesis of benzimidazole ketones and benzimidazole chalcones under solvent-free conditionsIndian Journal of Chemistry, 2003, (12), 3128-3130,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Copper oxide (CuO) , Graphene Solvents: Toluene ; 8 h, 1 atm, 80 °C
Referenz
- Oxidation of Alcohols into Carbonyl Compounds Using a CuO@GO Nano Catalyst in Oxygen AtmospheresCatalysts, 2023, 13(1),,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Chromium trioxide Solvents: Acetic acid , Water ; 1.5 h, 60 °C
Referenz
- Comparison study of DNA binding property with dehydroabietic benzimidazole Schiff base and hydrazone derivativesLinchan Huaxue Yu Gongye, 2016, 36(3), 81-87,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water
1.2 -
1.2 -
Referenz
- Preparation method of benzimidazolone, China, , ,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid Solvents: N-Methyl-2-pyrrolidone , Water ; 15 min, rt; 24 h, reflux
Referenz
- Synthesis of thiabendazoleHuaxue Shiji, 2016, 38(12), 1235-1238,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Potassium dichromate ; 5 h, rt
Referenz
- A step-by-step synthesis of triazole-benzimidazole-chalcone hybrids: Anticancer activity in human cells+Journal of Molecular Structure, 2020, 1204,,
Synthetic Routes 18
Reaktionsbedingungen
Referenz
- Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazolesBioorganic & Medicinal Chemistry Letters, 2021, 47,,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Sulfuric acid Solvents: Acetone , Water ; rt → 40 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 1 h, 55 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; 1 h, 55 °C
Referenz
- Method for preparing thiabendazole, China, , ,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 2633680-90-5 Solvents: Water ; 30 min, 80 °C; 5 h, 80 °C
Referenz
- Synthesis of ruthenium complex based on 2,6-bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine and 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)benzoate and catalytical oxidation property of 1-(1H-Benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone with H2O2Journal of Chemistry, 2017, 8647419,,
2-Acetylbenzimidazole Raw materials
- (1S)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol
- Acetamide, N-(iminophenylmethyl)-
- Benzimidazole
- 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol
- 1H-Benzimidazole, 1-(dimethoxymethyl)-
2-Acetylbenzimidazole Preparation Products
2-Acetylbenzimidazole Verwandte Literatur
-
Jaroslav Smitka,Américo Lemos,Mintu Porel,Steffen Jockusch,Tomás R. Belderrain,Eva Tesa?ová,José P. Da Silva Photochem. Photobiol. Sci. 2014 13 310
-
2. NotesN. Pravdi?,D. Keglevi?,E. D. Andrews,W. E. Harvey,Roger Bolton,A. F. Casy,J. L. Myers,D. W. Mathiwson,W. B. Whalley,J. M. Blatchly,R. Taylor,A. B. A. Jansen,P. J. Stokes,G. W. H. Cheeseman,J. S. Davidson,J. M. Crabtree,P. N. Gates,E. F. Mooney,J. K. Sutherland,D. A. Widdowson,Stang Mongkolsuk,F. M. Dean,G. W. Kirby,H. P. Tiwari,D. J. Machin,D. F. C. Morris,E. L. Short,R. S. Bluck,A. L. Odell,R. W. Olliff,J. Burdon,W. B. Hollyhead,C. R. Patrick,J. A. Salthouse,T. C. Waddington,Shreekrishna M. Gadedar,Anna Marie Kotsen,Elliott Cohen J. Chem. Soc. 1964 4633
-
3. Formation of benzimidazoles at high pressureGeorge Holan,John J. Evans,Max Linton J. Chem. Soc. Perkin Trans. 1 1977 1200
-
4. Index pages
-
5. Binding of cis-dichlorobis(1-methylimidazole-2-thiol)-palladium(II) and -platinum(II) to nucleosides: synthesis and hydrogen-1 and carbon-13 nuclear magnetic resonance studiesJean Dehand,Jeanne Jordanov J. Chem. Soc. Dalton Trans. 1977 1588
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
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